molecular formula C8H12N2OS B13918484 5-(Hydroxymethyl)-4,6-dimethyl-2-(methylthio)pyrimidine

5-(Hydroxymethyl)-4,6-dimethyl-2-(methylthio)pyrimidine

Cat. No.: B13918484
M. Wt: 184.26 g/mol
InChI Key: GQFBKCMOVQMTBX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol is a pyrimidine derivative characterized by its unique structure, which includes two methyl groups, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol typically involves multiple steps. One common method starts with the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide in the presence of sodium tungstate and tetrabutylammonium bromide affords the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of dimethyl carbonate as a methylating agent and hydrogen peroxide for oxidation minimizes the production of hazardous waste and reduces the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfone or sulfoxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sodium tungstate is commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Nucleophilic reagents like sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,6-Dimethyl-2-(methylsulfonyl)-5-pyrimidinemethanol.

    Reduction: 4,6-Dimethyl-2-(methylthio)pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a hydroxymethyl group.

    4,6-Dimethyl-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.

    4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methylthio and hydroxymethyl groups.

Uniqueness

4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol is unique due to the presence of both a methylthio and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)methanol

InChI

InChI=1S/C8H12N2OS/c1-5-7(4-11)6(2)10-8(9-5)12-3/h11H,4H2,1-3H3

InChI Key

GQFBKCMOVQMTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CO

Origin of Product

United States

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